N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

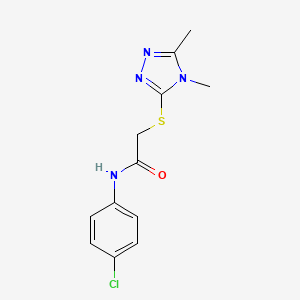

N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 4-chlorophenyl group linked via an acetamide bridge to a 4,5-dimethyl-1,2,4-triazole ring through a thioether (-S-) moiety. This structural motif is common in agrochemical and pharmacological research due to its versatility in interacting with biological targets.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4OS/c1-8-15-16-12(17(8)2)19-7-11(18)14-10-5-3-9(13)4-6-10/h3-6H,7H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHZUJSEQSGZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4,5-dimethyl-1,2,4-triazole-3-thiol.

Formation of Intermediate: The 4-chloroaniline is reacted with chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide.

Final Product: The intermediate is then reacted with 4,5-dimethyl-1,2,4-triazole-3-thiol under basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity to protect crops from pests and diseases.

Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to their death.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound belongs to the N-(substituted phenyl)-2-(triazolylthio)acetamide family. Key structural variations among analogs include:

- Substituents on the phenyl ring: 4-chloro, 4-ethoxy, 4-dimethylamino, or naphthyloxy groups.

- Triazole ring substituents : Methyl, ethyl, allyl, or aromatic groups at positions 4 and 3.

- Additional functional groups : Pyridine, styryl, or oxime moieties.

Table 1: Structural Variations in Key Analogs

Physicochemical Properties

Insecticidal Activity

- Compound 2 () : Exhibited superior activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial insecticide. The pyridine and styryl groups likely enhance target binding .

- Target compound : While direct data are absent, its 4,5-dimethyltriazole moiety may improve lipid membrane penetration compared to bulkier analogs.

Calmodulin and Sensory Modulation

Auxin-like Agonism

- WH7 () : A triazole-containing auxin mimic with herbicidal activity. Substitutions at the phenyl and triazole positions influence plant hormone receptor interactions .

Table 3: Key Bioactivities of Analogs

Biological Activity

N-(4-Chlorophenyl)-2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 287.78 g/mol. The presence of the 4-chlorophenyl group and the triazole moiety contributes to its biological activity.

Research indicates that compounds containing the triazole structure exhibit various mechanisms of action:

- Antifungal Activity : Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies have demonstrated that triazole derivatives can modulate signaling pathways involved in cancer progression .

Anticancer Activity

A study evaluated a series of triazole derivatives, including this compound, against various cancer cell lines. The compound exhibited significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These results indicate its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. Triazole derivatives are known to possess broad-spectrum antimicrobial properties. In vitro studies have shown that this compound exhibits activity against:

| Microorganism | Activity |

|---|---|

| Candida albicans | Moderate |

| Staphylococcus aureus | Strong |

| Escherichia coli | Weak |

These findings suggest that the compound may serve as a potential candidate for treating fungal and bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.

- Triazole Ring : Essential for antifungal and anticancer activities due to its ability to interact with biological targets.

- Thioacetamide Moiety : May contribute to the inhibition of certain enzymes involved in metabolic pathways.

Case Study 1: Anticancer Efficacy

In a recent study published in Nature, researchers synthesized a series of triazole derivatives and assessed their anticancer properties. This compound was identified as one of the most potent compounds against breast and colon cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of various triazole derivatives. The results indicated that this compound displayed significant activity against resistant strains of Candida species. The compound was effective at lower concentrations compared to traditional antifungals such as fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.